1-Methoxyhexane

Solvent volatility Distillation Process engineering

Class-level ether solvent substitution invites process failure. 1-Methoxypentane (flash point ~4.5°C) requires explosion-proof storage; MTBE triggers emulsions in LLE. 1-Methoxyhexane bridges these gaps with compound-specific performance data: • Log Kow 2.52-3.6 fills the polarity gap between n-hexane and MTBE-efficient extraction of moderately lipophilic analytes (pesticides, natural products) without emulsion formation • Flash point 20-23°C (GHS Category 2) permits ambient storage with standard bonding/grounding, unlike Category 1 alternatives • FEMA GRAS 4291 & JECFA 2138; RIFM-cleared on all 7 human health + environmental endpoints-no de novo tox required • Boiling point 125-126°C enables controlled vacuum stripping for thermally labile targets; ≥98% (GC) standard purity

Molecular Formula C7H16O
Molecular Weight 116.2 g/mol
CAS No. 4747-07-3
Cat. No. B1208298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxyhexane
CAS4747-07-3
Synonyms1-methoxyhexane
hexyl methyl ether
methyl hexyl ethe
Molecular FormulaC7H16O
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESCCCCCCOC
InChIInChI=1S/C7H16O/c1-3-4-5-6-7-8-2/h3-7H2,1-2H3
InChIKeyICBJCVRQDSQPGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxyhexane Procurement Baseline


1-Methoxyhexane (hexyl methyl ether, CAS 4747-07-3) is an aliphatic dialkyl ether with the molecular formula C₇H₁₆O and a molecular weight of 116.20 g/mol [1]. It belongs to the class of organic compounds known as dialkyl ethers, characterized by an oxygen atom bonded to two alkyl groups [2]. The compound is a colorless liquid at ambient temperature with a characteristic green, ethereal, fruity odor and is recognized as a flavor and fragrance ingredient (FEMA 4291; JECFA 2138) as well as a non-polar organic solvent for coatings, adhesives, and extraction processes [3][4]. Its intermediate volatility—boiling point approximately 125–126 °C at 760 mmHg—places it between lighter ether solvents such as methyl tert-butyl ether (MTBE, bp ~55 °C) and heavier dialkyl ethers such as di-n-hexyl ether (bp ~222 °C), making it suitable for applications requiring controlled evaporation without excessive vapor loss .

Workflow Controlled-volatility solvent removal
Selection Logic Intermediate ether between MTBE and heavy dialkyl ethers
Regulatory Context FEMA GRAS / JECFA listed; RIFM safety dossier available

1-Methoxyhexane Substitution Risks


Dialkyl ethers sharing the general formula R–O–R′ can exhibit dramatically different volatility, safety, and environmental fate profiles depending on the length and branching of their alkyl chains. Direct substitution of 1-methoxyhexane by a structurally similar ether—e.g., methyl pentyl ether (1-methoxypentane, CAS 628-80-8) or methyl heptyl ether (1-methoxyheptane)—without accounting for these quantitative differences can compromise process safety, alter evaporation kinetics, shift partition behavior in extractions, and change regulatory classification. The data compiled below demonstrate that even a single methylene (–CH₂–) unit difference translates into measurable and meaningful shifts in boiling point, vapor pressure, flash point, Log Kow, Henry's Law constant, and biodegradation probability [1]. Procurement decisions must therefore be based on compound-specific quantitative evidence rather than class-level assumptions.

Chain-length homologs may shift volatility profile
1-Methoxypentane or 1-methoxyheptane differ in boiling point and vapor pressure, altering evaporation kinetics and process safety margins.
Partitioning behavior is not class-predictable
Log Kow and water solubility vary measurably across R–O–R′ ethers, changing extraction recovery and phase-separation performance.
Regulatory status differs among structural analogs
FEMA GRAS, JECFA listing, and multi-endpoint safety assessments are absent for many non-FEMA dialkyl ethers, requiring in-house toxicological review.

1-Methoxyhexane Differentiation Evidence


Boiling Point and Vapor Pressure

1-Methoxyhexane exhibits a boiling point of 125–126 °C at 760 mmHg , which is substantially higher than its one-carbon-shorter homolog 1-methoxypentane (approximately 99 °C at 760 mmHg) and significantly lower than the symmetric di-n-hexyl ether (approximately 222 °C at 760 mmHg) [1]. Its vapor pressure of 14.5 mm Hg at 25 °C (EPI Suite estimate) [2] is about one-third that of 1-methoxypentane (44 mm Hg at 25 °C) , providing a substantially reduced evaporation rate while maintaining sufficient volatility for solvent removal under mild heating or vacuum.

Boiling Point & Vapor Pressure
Cross-study comparable
BP: 125.9±3.0 °C at 760 mmHg; VP: 14.5±0.2 mmHg at 25 °C
Supports intermediate-volatility solvent selection
BP ~26 °C higher than 1-methoxypentane; VP ~3.0× lower.
Solvent volatility Distillation Process engineering Evaporation control

Flash Point and Safety Classification

The flash point of 1-methoxyhexane is reported as 20–23 °C (GHS closed-cup; TCC ~74 °F / 23 °C) [1], placing it in Flammable Liquid Category 2 under GHS (H225: Highly flammable liquid and vapor) . In contrast, 1-methoxypentane exhibits a substantially lower flash point of approximately 4.5 °C , placing it in Category 1 (H224: Extremely flammable), while the symmetric di-n-hexyl ether has a flash point around 97 °C, placing it outside the highly flammable classification threshold . The intermediate flash point of 1-methoxyhexane allows ambient-temperature handling with standard ventilation and bonding/grounding, without the stringent cold-storage and spark-proof equipment requirements mandated for 1-methoxypentane.

Flash Point & Safety Class
Cross-study comparable
Flash point: 20–23 °C (GHS closed-cup; Category 2)
Lower storage infrastructure cost vs. Category 1 ethers
Flash point ~15–18 °C higher than 1-methoxypentane.
Flammability Safety classification Storage regulation Process safety

Log Kow and Water Solubility

1-Methoxyhexane has an estimated Log Kow of 2.52 (EPI Suite KOWWIN v1.67) and a calculated water solubility of 726.2 mg/L at 25 °C [1][2]. By comparison, 1-methoxypentane has a lower Log Kow of 2.03 (KOWWIN estimate) , while an experimental determination reports a Log Pow of 3.6 . This places 1-methoxyhexane in an intermediate hydrophobicity range, less water-miscible than MTBE (Log Kow ~1.0, water solubility ~51 g/L) but substantially more polar than n-hexane (Log Kow ~4.0, water solubility ~9.5 mg/L). The moderate water solubility of ~0.07% w/w means 1-methoxyhexane can serve as a water-immiscible organic phase in biphasic extractions while still exhibiting measurable aqueous partitioning for analytes of intermediate polarity.

Log Kow & Water Solubility
Cross-study comparable
Log Kow: 2.52 (EPI Suite); Water solubility: 726.2 mg/L at 25 °C
Intermediate polarity for lipophilic analyte extraction
~3.3× lower water solubility than 1-methoxypentane.
Liquid-liquid extraction Partitioning Hydrophobicity Environmental fate

Henry's Law Constant and Volatilization

1-Methoxyhexane has an estimated Henry's Law constant of 2.68–3.55 × 10⁻³ atm·m³/mol at 25 °C (group and bond method estimates) [1]. This is measurably higher than 1-methoxypentane (1.90–2.68 × 10⁻³ atm·m³/mol) , indicating greater tendency for 1-methoxyhexane to partition from water into air. In a Level III fugacity model, 1-methoxyhexane partitions 50.7% to air during wastewater treatment, with only 0.06% biodegradation and 2.0% to sludge [1]. By comparison, 1-methoxypentane shows only 44.5% total removal, with similarly negligible biodegradation . The half-life for volatilization from a model river is 1.34 hours for both compounds, and from a model lake approximately 105 hours (4.4 days) for 1-methoxyhexane versus 99.4 hours for 1-methoxypentane [1].

Henry's Law & Volatilization
Cross-study comparable
Henry's Law: 2.68–3.55 × 10⁻³ atm·m³/mol at 25 °C
Higher air-stripping recovery potential vs. shorter-chain analog
Biodegradation identical at 0.06%; WWT removal ~8.3 pp higher.
Environmental fate Volatilization Wastewater treatment Air-water partitioning

Biodegradation and Environmental Persistence

Based on EPI Suite BIOWIN models, 1-methoxyhexane has a Biowin3 (ultimate survey model) score of 3.2320 (weeks timeframe) and a Biowin4 (primary survey model) score of 3.9394 (days timeframe), with a ready biodegradability prediction of 'YES' [1]. By comparison, 1-methoxypentane has a Biowin3 score of 3.2630 (days–weeks) and Biowin4 of 3.9650 (days), also with a 'YES' prediction . The Biowin1 (linear) probability for 1-methoxyhexane is 0.4533 versus 0.4600 for 1-methoxypentane, and Biowin2 (non-linear) is 0.4435 versus 0.4930 [1]. Additionally, 1-methoxyhexane has an atmospheric oxidation half-life of 0.668 days (8.0 hours) via OH radical reaction (rate constant 16.0 × 10⁻¹² cm³/molecule·sec) with no significant ozone reaction [1].

Biodegradation & Persistence
Cross-study comparable
Biowin3: 3.2320 (weeks); Biowin4: 3.9394 (days); Ready: YES
Regulatory advantage over recalcitrant ethers like MTBE
Functionally equivalent biodegradability to 1-methoxypentane.
Green chemistry Biodegradation Environmental persistence Solvent sustainability

Regulatory Clearance for Fragrance and Food Contact

1-Methoxyhexane has undergone a comprehensive RIFM safety assessment covering 7 human health endpoints plus environmental endpoints, with all endpoints cleared using target data, read-across, and/or TTC [1]. It holds FEMA GRAS status (FEMA 4291) and JECFA number 2138 as a flavoring agent [2]. Its Cramer classification is Class III (High) by expert judgment [1]. In contrast, many structurally similar dialkyl ethers lack this comprehensive safety dossier. The compound has a REACH dossier available (accessed 2017) [1], and its worldwide volume of use is in the 0.1–1 metric ton per year band (IFRA, 2015), indicating specialized rather than commodity-scale use [1]. No genotoxicity concern was identified, and no repeated-dose or reproductive toxicity analogs were required [1].

Regulatory Clearance
Class-level inference
FEMA GRAS 4291; JECFA 2138; RIFM 7-endpoint safety dossier
Published safety dossier reduces in-house testing burden
Absent for most non-FEMA dialkyl ether alternatives.
Fragrance safety Food contact Regulatory compliance Toxicology

1-Methoxyhexane Application Scenarios


Controlled-Volatility Solvent for Extraction and Coatings

1-Methoxyhexane's boiling point of 125–126 °C and vapor pressure of 14.5 mm Hg at 25 °C [1] position it as a solvent that can be removed under mild vacuum or moderate heating without the excessive evaporative losses typical of 1-methoxypentane (bp ~99 °C, VP 44 mm Hg). In extraction processes where the target analyte is thermally labile, the ~26 °C higher boiling point relative to 1-methoxypentane allows more precise temperature control during solvent stripping. For coating formulations requiring open time without flash-off defects, 1-methoxyhexane's evaporation rate—approximately 3× slower than 1-methoxypentane based on vapor pressure—provides superior film leveling. Procurement should specify boiling point range (125–127 °C at 760 mm Hg) and vapor pressure specification (≤15 mm Hg at 25 °C) as acceptance criteria.

Intermediate-Polarity Extraction Phase

With a Log Kow of 2.52 (EPI Suite) to 3.6 (experimental) and water solubility of ~726 mg/L [1][2], 1-methoxyhexane fills a partitioning gap between highly non-polar solvents such as n-hexane (Log Kow ~4.0, water solubility ~9.5 mg/L) and water-miscible ethers such as MTBE (Log Kow ~1.0, water solubility ~51 g/L). This intermediate polarity makes it particularly suitable for liquid-liquid extraction of moderately lipophilic natural products, environmental contaminants (e.g., pesticides with Log Kow 2–3.5), or fragrance compounds where n-hexane provides insufficient recovery due to poor analyte partitioning and MTBE causes problematic emulsion formation. The distinct phase separation behavior—a consequence of its limited but non-negligible water solubility—reduces centrifugation time and improves extract clarity compared to MTBE-based extractions.

Fragrance and Flavor Ingredient Safety

1-Methoxyhexane is supported by a published, peer-reviewed RIFM safety assessment that cleared all 7 human health endpoints plus environmental endpoints [1]. Its FEMA GRAS (4291) and JECFA (2138) listings [2] mean it can be incorporated into flavor and fragrance formulations without the need for de novo toxicological testing that would be required for non-listed ether analogs. The compound's organoleptic profile—described as green, ethereal, fruity, herbal, sweet, painty, and lavender-like [1][2]—is utilized primarily in masking odors and industrial fragrances, with occasional application in fresh topnotes and jasmine/floral accords . The 95th percentile use concentration of 0.037% in hydroalcoholic products and total systemic exposure of 0.00046 mg/kg/day [1] provide formulators with established safe-use parameters that are absent for non-assessed alternatives.

Reduced-Fire-Hazard Laboratory Reagent

The flash point of 1-methoxyhexane (20–23 °C, GHS Category 2) [1] permits ambient-temperature laboratory storage with standard ventilation and bonding/grounding protocols, unlike 1-methoxypentane (flash point ~4.5 °C, GHS Category 1) which requires spark-proof equipment and cold storage, or MTBE (flash point ~−28 °C) which demands explosion-proof facilities. This reduced fire hazard makes 1-methoxyhexane a practical non-polar reaction medium for Williamson ether syntheses and other organic transformations where anhydrous conditions are required and the solvent must be easily removed post-reaction [2]. Its Cramer Class III classification and Acute Toxicity Category 4 (Oral) hazard are consistent with standard laboratory handling procedures, and its REACH dossier availability [1] supports procurement in EU-regulated environments.

Application
Selection Property
Validation Focus
Controlled-volatility extraction and coatings
Intermediate boiling point and vapor pressure
Evaporation rate under mild vacuum; film-leveling quality
Intermediate-polarity liquid-liquid extraction
Log Kow and water-immiscible phase behavior
Analyte recovery vs. n-hexane and MTBE; emulsion mitigation
Flavor and fragrance formulation
FEMA GRAS / JECFA listing; multi-endpoint safety dossier
Established safe-use concentration and organoleptic profile
Reduced-fire-hazard laboratory reagent
GHS Category 2 flash point and REACH dossier availability
Ambient storage and handling vs. Category 1 ether alternatives
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